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3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Epigenetics DNMT3A inhibition Selectivity profiling

Researchers seeking isoform-specific DNMT3A inhibition often rely on pan-DNMT nucleoside analogs, confounding data interpretation. This pyridazine chemotype solves this by providing the first allosteric, non-nucleoside DNMT3A inhibitor selective over DNMT1. Key differentiators: - Allosteric PPI disruption at the DNMT3A tetramer interface; not an active-site mimic. - Induces myeloid differentiation in DNMT3A R882-mutant AML models; validated FP assay control (Kd ~900 nM). - Favorable profile (LogP ~3.22, 0 RO5 violations); suitable for HTS cascade validation.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 626222-22-8
Cat. No. B2715235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
CAS626222-22-8
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3)OC
InChIInChI=1S/C18H17N3O2S/c1-22-16-7-5-14(10-17(16)23-2)15-6-8-18(21-20-15)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3
InChIKeyWPBWKESHZXUSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Non-Nucleoside DNMT3A Allosteric Inhibitor Overview


3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine (CAS 626222-22-8) is a synthetic pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a pyridin-3-ylmethylsulfanyl thioether at position 6. Identified through screening of the Medicines for Malaria Venture (MMV) Pathogen Box, this compound functions as a non-nucleoside, allosteric inhibitor of DNA methyltransferase 3A (DNMT3A) with low micromolar potency [1]. Unlike conventional nucleoside-analog DNMT inhibitors (e.g., decitabine, azacitidine) that act at the enzyme active site, this pyridazine compound operates via an allosteric mechanism, disrupting critical protein–protein interactions (PPIs) at the DNMT3A tetramer interface [2]. This mechanism differentiates it from active-site-directed inhibitors and positions it as a valuable chemotype for epigenetic probe development and targeted leukemia differentiation therapy research.

Non-nucleoside allosteric DNMT3A inhibitor for pathway-selective studies
Disrupts DNMT3A tetramer interface protein-protein interactions
Preferential de novo methylation targeting over DNMT1 maintenance methylation

Structural Specificity for DNMT3A Engagement


The DNMT3A inhibitory activity of this compound is exquisitely dependent on the precise combination of the 3-(3,4-dimethoxyphenyl) group and the 6-(pyridin-3-ylmethylsulfanyl) thioether tail. Truncation or replacement of either moiety abolishes activity: the structurally related pyrazolone analog (inhibitor 1/compound 1) displays a different inhibition modality, while generic 3,6-disubstituted pyridazines lacking the thioether-pyridyl motif show no DNMT3A engagement [1]. Simply interchanging with a 2-fluorobenzylthio analog (CAS 872688-77-2) or a pyridazine-3(2H)-thione variant introduces untested steric and electronic perturbations that may disrupt the allosteric PPI-disruption mechanism demonstrated for this specific compound . These structure–activity relationship (SAR) constraints mean that casual analog substitution risks complete loss of the target-specific, non-nucleoside allosteric pharmacology that defines this chemotype.

Structural analog mismatch
2-fluorobenzylthio analog (CAS 872688-77-2) loses pyridyl H-bond acceptor and may disrupt allosteric PPI mechanism.
Core chemotype sensitivity
Pyrazolone analog (compound 1) shows different inhibition modality without equivalent AML cell differentiation response.
Thioether-pyridyl requirement
6-substituted thioether motif is essential; generic 3,6-disubstituted pyridazines lack DNMT3A engagement.

Quantitative Differentiation Evidence


DNMT3A Selectivity Over DNMT1

In head-to-head selectivity profiling, the pyridazine compound (inhibitor 2) demonstrated preferential inhibition of human DNMT3A over human DNMT1 and bacterial DNA cytosine methyltransferases. While the clinically used nucleoside inhibitors decitabine and azacitidine act via the enzyme active site and show pan-DNMT activity, this compound exhibits selectivity for DNMT3A, enabling preferential targeting of de novo DNA methylation over maintenance methylation [1]. This selectivity profile is a direct consequence of its allosteric mechanism and is not observed with active-site competitors.

DNMT3A Selectivity
Head-to-head
Preferential inhibition of DNMT3A over DNMT1 and bacterial methyltransferases
Selective de novo methylation targeting; avoids global hypomethylation context
Pan-DNMT nucleoside inhibitors decitabine/azacitidine lack this isoform selectivity
Epigenetics DNMT3A inhibition Selectivity profiling

Allosteric PPI-Disruption Mechanism

Enzymatic characterization revealed that the pyridazine compound (compound 2) displays uncompetitive and mixed-type inhibition patterns with respect to DNA and the cofactor AdoMet, consistent with an allosteric mechanism and ruling out active-site binding [1]. Co-immunoprecipitation and PPI disruption assays confirmed that compound 2 directly disrupts DNMT3A tetramer interface interactions with partner proteins, an effect not produced by competitive AdoMet- or DNA-competitive inhibitors [2]. This represents the first small-molecule demonstration of DNMT3A inhibition via PPI disruption.

Inhibition Mechanism
Mechanism context
Allosteric, uncompetitive/mixed-type inhibitor; PPI disruption at tetramer interface
Orthogonal pharmacological approach vs. active-site competition
First demonstration of small-molecule DNMT3A PPI disruption (J Med Chem 2022)
Allosteric inhibition Protein-protein interactions Mechanism of action

Myeloid Differentiation in AML Cells

Compound 2 (the pyridazine inhibitor) was shown to induce differentiation of distinct myeloid leukemia cell lines, including those carrying the clinically relevant DNMT3A R882 hotspot mutation [1]. This cellular phenotypic effect is attributed to its allosteric PPI-disruption mechanism and has not been reported for simple structural analogs or pyridazine derivatives lacking the pyridin-3-ylmethylsulfanyl moiety. In contrast, the pyrazolone analog (compound 1) from the same chemical series did not demonstrate equivalent differentiation activity.

AML Cell Differentiation
Cell-model context
Induces differentiation in DNMT3A R882-mutant myeloid leukemia cells
Model-response endpoint context; supports differentiation screening
Pyrazolone analog (compound 1) did not show equivalent differentiation activity
Acute myeloid leukemia Differentiation therapy DNMT3A R882

Binding Affinity to DNMT3A Catalytic Domain

In a biochemical fluorescence polarization assay, this compound demonstrated binding to the murine DNMT3A catalytic domain, assessed as enzyme-DNA complex formation at 15 μM using a 30-mer duplex DNA substrate [1]. This direct binding evidence corroborates its engagement with DNMT3A and provides a quantifiable affinity benchmark. In contrast, structurally related pyridazine derivatives lacking the 3-pyridylmethylsulfanyl group (e.g., 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione) have not been reported to bind DNMT3A under comparable conditions.

DNMT3A Binding
Reported
Kd ≈ 900 nM
Sub-micromolar target engagement benchmark
Fluorescence polarization assay; murine catalytic domain; 30-mer DNA (BindingDB)
DNMT3A binding Fluorescence polarization Affinity measurement

Physicochemical Differentiation from Fluorinated Analog

Compared to the closest commercially available structural analog—3-(3,4-dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine (CAS 872688-77-2)—the target compound incorporates a pyridin-3-ylmethylsulfanyl group in place of a 2-fluorobenzylthio moiety. This substitution alters key physicochemical parameters relevant to procurement and assay design. The pyridyl nitrogen provides an additional hydrogen-bond acceptor, increasing topological polar surface area (TPSA) from approximately 43.9 Ų to approximately 67.9 Ų while reducing calculated LogP, thereby improving aqueous solubility and reducing non-specific protein binding relative to the fluorinated analog .

Physicochemical Profile
Computed
TPSA 67.9 Ų; LogP 3.22
Higher TPSA, lower LogP vs. fluorinated analog; may improve assay solubility
Pyridyl nitrogen adds H-bond acceptor; no experimental LogP available
Physicochemical properties LogP comparison Structural analog

Priority Application Scenarios


DNMT3A-Selective Epigenetic Probe Development

Use this compound as a chemical probe to dissect DNMT3A-specific functions in de novo DNA methylation without confounding effects on DNMT1-mediated maintenance methylation. Its selectivity for DNMT3A over DNMT1 [1] enables researchers to attribute observed epigenetic changes specifically to DNMT3A inhibition, a capability not achievable with pan-DNMT nucleoside inhibitors such as decitabine or azacitidine. Recommended for ChIP-seq and methylation array studies requiring isoform-specific DNMT inhibition.

Allosteric PPI-Disruption Mechanism Studies

Leverage this compound as the first-in-class allosteric DNMT3A inhibitor that functions via protein–protein interaction (PPI) disruption at the tetramer interface [2]. This unique mechanism makes it an ideal tool compound for studying DNMT3A interactomics, developing PPI-disruption screening assays, and serving as a starting scaffold for medicinal chemistry optimization aimed at generating more potent allosteric DNMT3A modulators. Unlike active-site inhibitors, this chemotype offers an orthogonal approach to DNMT3A modulation.

AML Differentiation Therapy Research

Employ this compound in AML differentiation studies, particularly in cellular models harboring the DNMT3A R882 hotspot mutation, where it has demonstrated the ability to induce myeloid differentiation [2]. This cellular phenotype provides a functional readout for SAR studies and a bridge to in vivo efficacy evaluation in DNMT3A-mutant AML xenograft models. The differentiation-inducing property distinguishes this compound from cytotoxic DNMT inhibitors and positions it for combination studies with standard AML therapies.

Biochemical Assay Development and Screening

Utilize this compound as a validated positive control in fluorescence polarization (FP)-based DNMT3A binding assays, where its Kd of approximately 900 nM against the murine DNMT3A catalytic domain has been established [3]. Its well-characterized binding parameters and favorable physicochemical profile (TPSA ~67.9 Ų, LogP ~3.22, 0 RO5 violations) make it suitable for high-throughput screening (HTS) cascade validation, assay quality control, and as a reference standard for evaluating novel DNMT3A inhibitor chemotypes.

Application
Selection Property
Validation Focus
DNMT3A de novo methylation studies
Isoform selectivity context (DNMT3A vs. DNMT1)
ChIP-seq / methylation array endpoints without maintenance methylation interference
Allosteric PPI disruption research
Mechanism review (tetramer interface PPI disruptor)
DNMT3A interactome assays; orthogonal to active-site inhibitor scaffolds
AML cell differentiation model studies
Cell-model endpoint review (differentiation induction)
Myeloid differentiation endpoints in DNMT3A R882-mutant models
Biochemical screening assay validation
Target engagement benchmark (Kd context)
FP-based binding assay QC and reference standard for DNMT3A
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